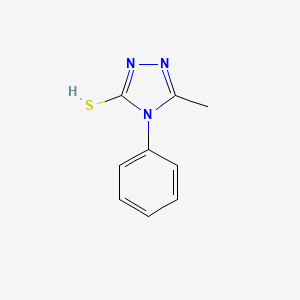

5-methyl-4-phenyl-1,2,4-triazole-3-thiol

Description

5-Methyl-4-phenyl-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a methyl group at position 5, a phenyl group at position 4, and a thiol (-SH) moiety at position 3. This compound is part of the 1,2,4-triazole-3-thiol family, known for its versatility in medicinal chemistry and materials science due to its ability to form hydrogen bonds and engage in redox reactions. Synonyms for this compound include 5-Methyl-4H-1,2,4-triazol-3-yl hydrosulfide and 3-Mercapto-5-methyl-4-phenyl-1,2,4-triazole, with CAS registry numbers such as 4922-91-2 and 39255-68-0 . Its synthesis typically involves cyclization reactions of hydrazide derivatives with carbon disulfide or alkylation/aminomethylation of preformed triazole-thiol precursors .

Properties

IUPAC Name |

5-methyl-4-phenyl-1,2,4-triazole-3-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3S/c1-7-10-11-9(13)12(7)8-5-3-2-4-6-8/h2-6H,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VITIJXJNRKRDKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N1C2=CC=CC=C2)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN=C(N1C2=CC=CC=C2)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of Potassium Dithiocarbazinate Precursors

The synthesis begins with the formation of potassium dithiocarbazinate, a key intermediate. This precursor is typically derived from hydrazide derivatives and carbon disulfide. For 5-methyl-4-phenyl-1,2,4-triazole-3-thiol, substituted benzoic acid hydrazides are employed. For example, 4-methylbenzoic acid hydrazide reacts with carbon disulfide in an alkaline ethanol solution to yield potassium 4-methylbenzoic hydrazinecarbodithioate.

Reaction Conditions :

-

Solvent : Absolute ethanol

-

Base : Potassium hydroxide (1.2 equivalents)

-

Temperature : Room temperature (20–25°C)

-

Time : 16–18 hours under stirring

The product precipitates upon addition of diethyl ether and is filtered without further purification.

Cyclization with Hydrazine Hydrate

Cyclization of the potassium dithiocarbazinate intermediate is achieved using hydrazine hydrate. This step forms the triazole ring while introducing the thiol group.

Procedure :

-

Reactants : Potassium dithiocarbazinate (1 equiv), hydrazine hydrate (2 equiv)

-

Solvent : Water

-

Temperature : Reflux at 100°C

-

Time : 3–4 hours

The reaction mixture turns homogeneous, and hydrogen sulfide gas is evolved. Acidification with concentrated HCl precipitates the crude product, which is recrystallized from ethanol.

Yield : 42–58%

Characterization :

-

IR Spectroscopy : N–H (3365 cm⁻¹), C–S (696 cm⁻¹), and C–N (1446 cm⁻¹) stretches.

-

¹H NMR : Aromatic protons (δ 7.5–7.7 ppm), S–H (δ 14.6 ppm).

Alternative Synthesis via Acetylhydrazinecarbodithioate Cyclization

Synthesis of Potassium 2-Acetylhydrazinecarbodithioate

This method utilizes 2-acetylhydrazinecarbodithioate as the starting material. The acetyl group directs methyl substitution at the 5-position of the triazole ring.

Procedure :

-

Reactants : Acetylhydrazine, carbon disulfide, potassium hydroxide

-

Solvent : Ethanol

-

Temperature : 0–5°C

-

Time : 12 hours

The intermediate is cyclized with hydrazine hydrate under reflux to yield 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol. Modifying the hydrazide to include a phenyl group (e.g., phenylacetyl hydrazine) enables the introduction of the 4-phenyl substituent.

Yield : 50–65%

Characterization :

-

Elemental Analysis : C, H, N, S within ±0.3% of theoretical values.

-

Chromato-Mass Spectrometry : Molecular ion peak at m/z 208 (M+H⁺).

Comparative Analysis of Synthetic Methods

The table below summarizes key parameters for the two primary synthetic routes:

Methodological Challenges and Optimization

Byproduct Formation

Disulfide byproducts may form due to thiol oxidation. Mitigation strategies include:

Regioselectivity in Cyclization

The position of methyl and phenyl groups is influenced by steric and electronic factors. Computational modeling (DFT) predicts preferential formation of the 4-phenyl-5-methyl isomer due to lower transition-state energy.

Characterization Techniques

Spectroscopic Analysis

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of disulfides or sulfoxides.

Reduction: Reduction reactions can convert the thiol group to a sulfide.

Substitution: The thiol group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or nitric acid can be used as oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Disulfides or sulfoxides.

Reduction: Sulfides.

Substitution: S-alkyl or S-acyl derivatives.

Scientific Research Applications

Chemistry: 5-Methyl-4-phenyl-1,2,4-triazole-3-thiol is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the development of new therapeutic agents .

Medicine: Due to its biological activities, this compound is investigated for its potential use in treating infections and cancer .

Industry: The compound is used in the development of new materials with specific properties, such as corrosion inhibitors and luminescent materials .

Mechanism of Action

The mechanism of action of 5-methyl-4-phenyl-1,2,4-triazole-3-thiol involves its interaction with various molecular targets, including enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. The triazole ring can also interact with metal ions and other biomolecules, affecting their function .

Comparison with Similar Compounds

Antibacterial and Antifungal Activity

- 5-(6-Chloropyridin-3-yl methyl)-4-phenyl-1,2,4-triazole-3-thiol (): The introduction of a 6-chloropyridinyl methyl group enhances antibacterial activity against Staphylococcus aureus and Escherichia coli compared to the parent compound. Alkylation of the thiol group further modulates potency, suggesting steric and electronic factors influence microbial target interactions .

- 4-Amino-5-(o-tolyl)-4H-1,2,4-triazole-3-thiol (): Substitution with an o-tolyl (2-methylphenyl) group improves antibacterial activity against Gram-positive bacteria, likely due to increased lipophilicity enhancing membrane penetration .

Enzyme Inhibition

- 5-(5-Bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol (): Bromofuran substitution results in potent acetylcholinesterase (AChE) inhibition (IC50 = 1.63 nM), outperforming the methyl-phenyl analog. The bromine atom and furan ring likely enhance electron-withdrawing effects and π-π stacking with the enzyme’s active site .

- Yucasin (5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol) (): A chlorophenyl substituent confers auxin biosynthesis inhibition by targeting YUCCA flavin monooxygenases, a property absent in the methyl-phenyl derivative, highlighting the importance of halogenation in plant hormone regulation .

Antioxidant Activity

- 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) (): The amino group at position 4 significantly enhances radical scavenging capacity (IC50 = 5.84 µg/mL in DPPH assay) compared to the methyl-substituted analog. Electron-donating groups like -NH2 stabilize free radicals via resonance, whereas methyl groups offer weaker electron donation .

Electrochemical Properties

Substituents critically influence redox behavior:

| Compound | Anodic Peak Potential (V) | Reference |

|---|---|---|

| 5-(3-Pyridyl)-1,2,4-triazole-3-thiol | 0.87 | |

| 2-Mercapto-4-phenylthiazole | 0.94 | |

| This compound | Not reported | — |

The methyl-phenyl analog’s electrochemical profile remains underexplored but is hypothesized to exhibit intermediate behavior .

Structural and Functional Modifications

Halogenation

Heterocyclic Hybrids

- 5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol (): Fusion with pyrazole improves antiradical activity (moderate DPPH scavenging), suggesting synergistic effects from dual heterocyclic systems .

Q & A

Q. What are the standard synthetic routes and characterization methods for 5-methyl-4-phenyl-1,2,4-triazole-3-thiol?

Methodological Answer: The synthesis typically involves multi-step reactions starting from precursors like acyl hydrazides or isothiocyanates. A common route includes:

Acylation : Reacting 4-methylphenyl precursors with hydrazine derivatives.

Cyclization : Using phenylisothiocyanate in alkaline conditions (e.g., NaOH) to form the triazole ring .

Purification : Recrystallization from propan-2-ol or methanol .

Characterization employs:

- Elemental analysis to confirm stoichiometry.

- 1H NMR and IR spectroscopy to verify functional groups (e.g., thiol at ~2500 cm⁻¹ in IR) .

- High-performance liquid chromatography (HPLC) with mass spectrometry for purity assessment .

Q. What biological activities are commonly investigated for this compound, and what assays are used?

Methodological Answer: The compound is primarily studied for:

- Antimicrobial activity : Tested via agar diffusion or broth dilution against Staphylococcus aureus and Candida albicans .

- Anticancer potential : Assessed using MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .

- Enzyme inhibition : Evaluated against targets like cyclooxygenase-2 (COX-2) via fluorometric assays .

Key considerations include using positive controls (e.g., fluconazole for antifungal tests) and validating results with dose-response curves .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

Methodological Answer: Variables influencing yield include:

- Solvent choice : Propan-2-ol or methanol enhances alkylation efficiency (~80% yield) .

- Temperature : Reflux conditions (60–100°C) promote cyclization .

- Catalysts : NaOH or KOH accelerates heterocyclization .

- Microwave irradiation : Reduces reaction time from hours to minutes (e.g., 30 minutes at 100 W) .

Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization improves purity (>95%) .

Q. How can contradictions in biological activity data be resolved?

Methodological Answer: Contradictions may arise from:

- Assay variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial tests) .

- Structural analogs : Compare activity across derivatives (e.g., 5-phenyl vs. 5-methyl substitutions) .

- In silico validation : Use molecular docking to predict binding affinities to targets like lanosterol 14-α-demethylase (PDB: 3LD6) .

- ADME analysis : Predict bioavailability and toxicity using tools like SwissADME to rule out false positives .

Q. What computational strategies predict the compound’s interaction with biological targets?

Methodological Answer: Molecular docking (AutoDock Vina, Schrödinger Suite) is used to:

Prepare the ligand : Optimize 3D structure with Gaussian at the B3LYP/6-31G* level.

Select targets : Common targets include COX-2 (PDB: 1PXX) and anaplastic lymphoma kinase (PDB: 2XP2) .

Validate poses : Compare binding energies (ΔG ≤ -8 kcal/mol indicates strong affinity) and RMSD values (<2 Å for reliability) .

MD simulations (GROMACS) assess stability over 100 ns trajectories, analyzing root-mean-square deviation (RMSD) and hydrogen bond persistence .

Q. How do structural modifications influence bioactivity?

Methodological Answer: Structure-activity relationship (SAR) studies reveal:

- Thiol group (-SH) : Critical for hydrogen bonding with enzyme active sites (e.g., COX-2) .

- 4-Phenyl substitution : Enhances lipophilicity, improving membrane permeability (logP ~2.5) .

- 5-Methyl group : Reduces steric hindrance, increasing binding to kinase targets .

Testing strategies : Synthesize derivatives (e.g., S-alkylated analogs) and compare IC₅₀ values in enzyme assays .

Q. What analytical techniques resolve challenges in quantifying the compound in complex matrices?

Methodological Answer:

- LC-MS/MS : Use a C18 column (ACQUITY UPLC) with electrospray ionization (ESI+) for trace quantification (LOQ: 0.1 ng/mL) .

- Validation : Follow ICH guidelines for linearity (R² ≥ 0.99), precision (%RSD < 15%), and recovery (85–115%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.